molecular formula C7H5N5OS B566966 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile CAS No. 1273577-70-0

4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B566966
CAS No.: 1273577-70-0
M. Wt: 207.211
InChI Key: QZUXTIRSWGVUHR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a heterocyclic compound that contains a pyrazolo[1,5-a][1,3,5]triazine core

Preparation Methods

The synthesis of 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile typically involves the cyclocondensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5OS/c1-14-6-10-5-4(2-8)3-9-12(5)7(13)11-6/h3H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIIAUBHJQEDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857077
Record name 2-(Methylsulfanyl)-4-oxo-4,6-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-70-0
Record name 2-(Methylsulfanyl)-4-oxo-4,6-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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